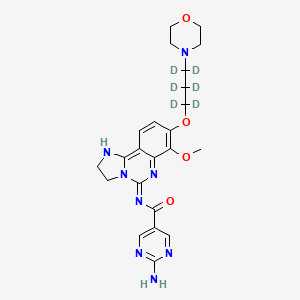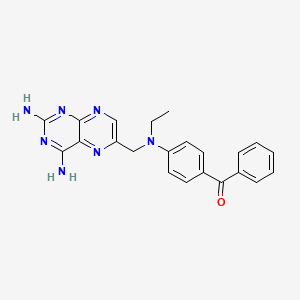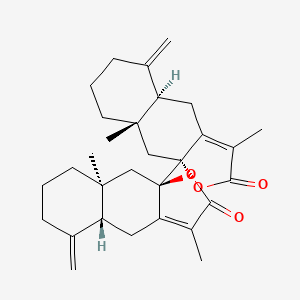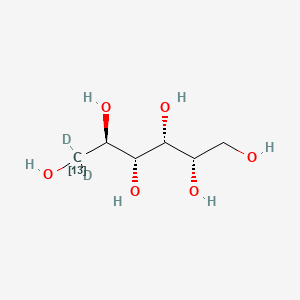![molecular formula C11H15NO4S B12411937 2-[(2-Methylpropan-2-yl)oxycarbonyl-thiophen-3-ylamino]acetic acid](/img/structure/B12411937.png)
2-[(2-Methylpropan-2-yl)oxycarbonyl-thiophen-3-ylamino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Methylpropan-2-yl)oxycarbonyl-thiophen-3-ylamino]acetic acid is a synthetic organic compound with a complex structure It is characterized by the presence of a thiophene ring, an amino group, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylpropan-2-yl)oxycarbonyl-thiophen-3-ylamino]acetic acid typically involves multiple steps. One common method includes the following steps:
Protection of the amino group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.
Formation of the thiophene ring: The thiophene ring is synthesized through a series of reactions involving sulfur and carbon sources.
Coupling reaction: The protected amino group is then coupled with the thiophene ring using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Methylpropan-2-yl)oxycarbonyl-thiophen-3-ylamino]acetic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-[(2-Methylpropan-2-yl)oxycarbonyl-thiophen-3-ylamino]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(2-Methylpropan-2-yl)oxycarbonyl-thiophen-3-ylamino]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiophene ring and amino group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Thiophen-3-yl)acetic acid: Shares the thiophene ring but lacks the amino and tert-butoxycarbonyl groups.
2-[(2-Methylpropan-2-yl)oxycarbonyl-pyridin-3-ylamino]acetic acid: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
2-[(2-Methylpropan-2-yl)oxycarbonyl-thiophen-3-ylamino]acetic acid is unique due to the combination of its thiophene ring, amino group, and tert-butoxycarbonyl protection
Propriétés
Formule moléculaire |
C11H15NO4S |
|---|---|
Poids moléculaire |
257.31 g/mol |
Nom IUPAC |
2-[(2-methylpropan-2-yl)oxycarbonyl-thiophen-3-ylamino]acetic acid |
InChI |
InChI=1S/C11H15NO4S/c1-11(2,3)16-10(15)12(6-9(13)14)8-4-5-17-7-8/h4-5,7H,6H2,1-3H3,(H,13,14) |
Clé InChI |
MDYGCRKCFJIUMQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(CC(=O)O)C1=CSC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


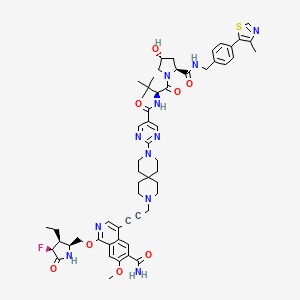
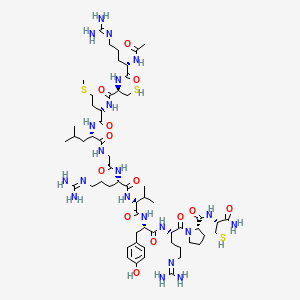
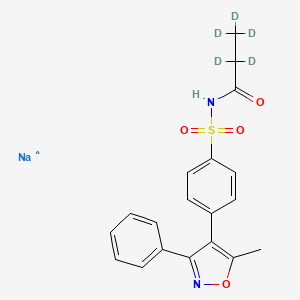
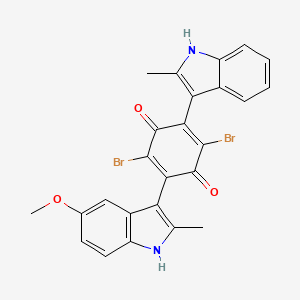
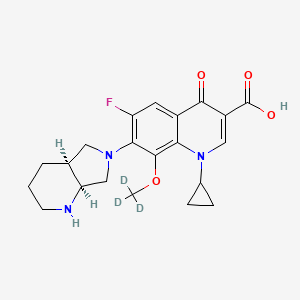
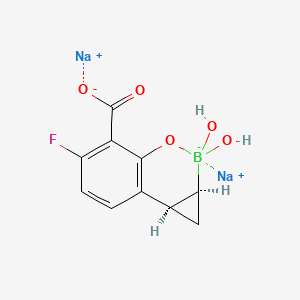
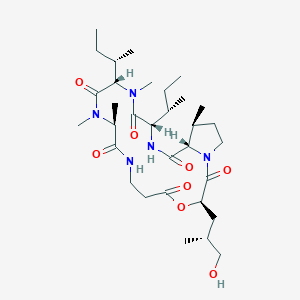
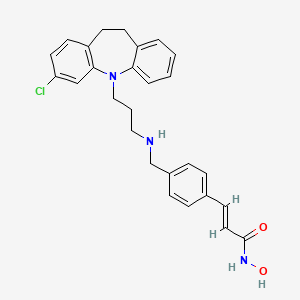
![4-[10-(Dimethylamino)-3-oxobenzo[c]xanthen-7-yl]benzene-1,3-dicarboxylic acid;2-[10-(dimethylamino)-3-oxobenzo[c]xanthen-7-yl]terephthalic acid](/img/structure/B12411902.png)
